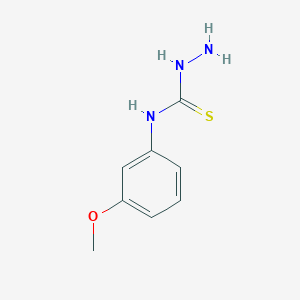

n-(3-Methoxyphenyl)hydrazinecarbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(3-methoxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3OS/c1-12-7-4-2-3-6(5-7)10-8(13)11-9/h2-5H,9H2,1H3,(H2,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIEIRPNECOGSTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354444 | |

| Record name | n-(3-methoxyphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42135-73-9 | |

| Record name | 42135-73-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(3-methoxyphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N 3 Methoxyphenyl Hydrazinecarbothioamide

Classical and Advanced Synthetic Routes for Hydrazinecarbothioamide Core

The formation of the hydrazinecarbothioamide scaffold is a fundamental step in the synthesis of various heterocyclic compounds and other derivatives. Classical methods, prized for their simplicity and reliability, remain a mainstay in many synthetic laboratories.

Nucleophilic Substitution Reactions Involving Thioureas and Hydrazine (B178648) Monohydrate

A primary and straightforward method for the synthesis of N-substituted hydrazinecarbothioamides involves the nucleophilic attack of hydrazine monohydrate on an appropriate isothiocyanate. In the case of N-(3-Methoxyphenyl)hydrazinecarbothioamide, the reaction proceeds by treating 3-methoxyphenyl (B12655295) isothiocyanate with hydrazine monohydrate. zenodo.org This reaction is typically conducted in an alcoholic solvent, such as ethanol (B145695), and often proceeds at room temperature or with gentle heating. google.com The lone pair of electrons on one of the nitrogen atoms of hydrazine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. This is followed by proton transfer to yield the final thiosemicarbazide (B42300) product. The general scheme for this synthesis is a reliable method for producing various N-aryl-hydrazinecarbothioamides. zenodo.org

The synthesis of the precursor, 3-methoxyphenyl isothiocyanate, can be achieved through various methods, including the reaction of 3-methoxyaniline with thiophosgene (B130339) or carbon disulfide in the presence of a base. arkat-usa.org

Condensation Reactions with Carbonyl Compounds for Thiosemicarbazone Formation

The hydrazinecarbothioamide core, once formed, serves as a versatile building block for the synthesis of thiosemicarbazones. These compounds are generated through a condensation reaction between the terminal primary amine of the hydrazine moiety in this compound and a variety of carbonyl compounds, specifically aldehydes and ketones. ajol.inforesearchgate.net This reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid or sulfuric acid, and is often carried out in an alcoholic solvent like ethanol under reflux conditions. researchgate.netmdpi.com The reaction proceeds via nucleophilic addition of the hydrazine nitrogen to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic azomethine (C=N) bond of the thiosemicarbazone. researchgate.net

The versatility of this reaction allows for the introduction of a wide array of substituents at the imine carbon, depending on the choice of the aldehyde or ketone starting material. This modularity is a key feature in the development of libraries of thiosemicarbazone derivatives for various applications. mdpi.com

Nucleophilic Addition Reactions in Thiosemicarbazone Synthesis

The formation of thiosemicarbazones is fundamentally a nucleophilic addition-elimination reaction. The initial and rate-determining step is the nucleophilic attack of the primary amino group of this compound on the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting tetrahedral intermediate, a carbinolamine, is unstable and readily eliminates a molecule of water to form the stable thiosemicarbazone product with a C=N double bond. The reaction is reversible and is typically driven to completion by removing water from the reaction mixture, often by azeotropic distillation or by using a dehydrating agent. The use of a catalytic amount of acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and thereby accelerating the rate of nucleophilic attack. researchgate.net

Design and Synthesis of Substituted this compound Analogs

Further structural diversity can be achieved by modifying the this compound scaffold at various positions. These modifications can be broadly categorized into alterations at the hydrazinecarbothioamide moiety itself or the introduction of acyl or aryl groups.

Modifications at the Hydrazinecarbothioamide Moiety

The hydrazinecarbothioamide moiety offers several sites for chemical modification. For instance, the sulfur atom can undergo alkylation to form S-alkylated derivatives. nih.gov Furthermore, the hydrazinecarbothioamide core is a common precursor for the synthesis of various five-membered heterocyclic rings, such as 1,3,4-thiadiazoles. mdpi.commdpi.comut.ac.ir Cyclization reactions are often employed for this purpose. For example, treatment of N-acyl-N'-(3-methoxyphenyl)hydrazinecarbothioamides with a dehydrating agent like concentrated sulfuric acid can lead to the formation of 2-amino-5-substituted-1,3,4-thiadiazole derivatives. mdpi.com The reaction involves an intramolecular cyclization followed by dehydration.

| Starting Material | Reagent | Product | Reference |

| 1-Aroyl-4-(3-methoxyphenyl)thiosemicarbazide | Concentrated H₂SO₄ | 2-(Aryl)-5-(3-methoxyphenylamino)-1,3,4-thiadiazole | mdpi.com |

| This compound | α-Haloketones | 2-Hydrazono-thiazole derivatives | mdpi.com |

Synthesis of N-Acyl and N-Aryl Derivatives

The synthesis of N-acyl and N-aryl derivatives of this compound introduces further complexity and allows for the fine-tuning of the molecule's properties.

N-Acyl Derivatives:

N-Acyl derivatives can be synthesized by reacting 3-methoxyphenyl isothiocyanate with various acid hydrazides. mdpi.com This reaction results in the formation of 1-acyl-4-(3-methoxyphenyl)thiosemicarbazides. The reaction is typically carried out in a suitable solvent like ethanol under reflux. mdpi.com This approach allows for the introduction of a wide variety of acyl groups, depending on the chosen acid hydrazide. N-acylhydrazones are a prominent class of compounds that can be synthesized from these N-acyl thiosemicarbazide precursors. nih.govnih.govresearchgate.net

| Acid Hydrazide | Reagent | Product | Yield (%) | Reference |

| 4-Fluorobenzohydrazide | 3-Methoxyphenyl isothiocyanate | 1-(4-Fluorobenzoyl)-4-(3-methoxyphenyl)thiosemicarbazide | 46-99 | mdpi.com |

| 4-(Trifluoromethyl)benzohydrazide | 3-Methoxyphenyl isothiocyanate | 1-(4-(Trifluoromethyl)benzoyl)-4-(3-methoxyphenyl)thiosemicarbazide | 46-99 | mdpi.com |

N-Aryl Derivatives:

The synthesis of N-aryl derivatives can be achieved by reacting a substituted hydrazine with 3-methoxyphenyl isothiocyanate. This allows for the introduction of an aryl group at the N' position of the hydrazinecarbothioamide core. Alternatively, substituted aryl isothiocyanates can be reacted with 3-methoxyphenylhydrazine, if available. The synthesis of N,N'-disubstituted thiourea (B124793) derivatives has also been reported through the reaction of hydrazides with isothiocyanates. nih.gov These synthetic strategies provide a pathway to a diverse range of N-aryl substituted analogs.

Cyclization Reactions Leading to Heterocyclic Systems

The cyclization of this compound and its derivatives is a cornerstone of its chemical utility, providing access to five-membered heterocyclic rings with diverse applications. These reactions typically proceed through intramolecular condensation or cyclodehydration mechanisms, often facilitated by acidic or basic conditions, or the use of dehydrating agents.

Formation of 1,3,4-Oxadiazoles

The conversion of thiosemicarbazides to 1,3,4-oxadiazoles represents a common synthetic strategy. One established method involves the oxidative cyclization of the corresponding acylthiosemicarbazide. For instance, the synthesis of 2-amino-5-(m-methoxyphenyl)-1,3,4-oxadiazole can be achieved from its precursor, 1-(m-methoxybenzoyl)-3-thiosemicarbazide. This transformation can be effectively carried out using lead oxide in a suitable solvent. google.com The reaction proceeds by heating the thiosemicarbazide with lead oxide, which facilitates the cyclization and formation of the oxadiazole ring. google.com

A variety of dehydrating agents and cyclizing reagents have been employed for the synthesis of 1,3,4-oxadiazoles from acylhydrazones and diacylhydrazines, including phosphorus oxychloride, thionyl chloride, and triphenylphosphine. ju.edu.jonih.gov Another efficient approach for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodesulfurization of thiosemicarbazides using reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). luxembourg-bio.com This method offers mild reaction conditions and simple work-up procedures. luxembourg-bio.com

Table 1: Synthesis of 2-Amino-5-(m-methoxyphenyl)-1,3,4-oxadiazole

| Starting Material | Reagent | Solvent | Product | Ref. |

| 1-(m-Methoxybenzoyl)-3-thiosemicarbazide | PbO | Amyl alcohol | 2-Amino-5-(m-methoxyphenyl)-1,3,4-oxadiazole | google.com |

Synthesis of 1,3,4-Thiadiazoles

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives from this compound and related structures is a well-documented transformation. The cyclization of thiosemicarbazides in the presence of a strong acid, such as concentrated sulfuric acid, is a common method to afford 2,5-disubstituted 1,3,4-thiadiazoles. researchgate.net For example, the reaction of 3-methoxyphenyl isothiocyanate with various hydrazides yields the corresponding 1-acyl-4-(3-methoxyphenyl)thiosemicarbazides, which are then cyclized to the desired 1,3,4-thiadiazoles. researchgate.net The yields for the cyclization step are reported to be in the range of 32–53%. researchgate.net

Another versatile route to 2-amino-substituted 1,3,4-thiadiazoles is the oxidative cyclization of thiosemicarbazones using reagents like ferric chloride. researchgate.net Furthermore, the reaction of thiosemicarbazides with carbon disulfide in a basic medium can also lead to the formation of the 1,3,4-thiadiazole ring. sciensage.info

Table 2: Synthesis of 1,3,4-Thiadiazole Derivatives

| Starting Material | Reagent | Product | Yield (%) | Ref. |

| 1-Acyl-4-(3-methoxyphenyl)thiosemicarbazides | H₂SO₄ (conc.) | 2-Amino-5-substituted-1,3,4-thiadiazoles | 32-53 | researchgate.net |

Derivatization to 1,2,4-Triazole-3-thiones

This compound serves as a key building block for the synthesis of 1,2,4-triazole-3-thiones. A general and widely used method involves the base-catalyzed intramolecular cyclization of thiosemicarbazides. researchgate.net The reaction of an appropriate acyl hydrazide with an isothiocyanate, such as 3-methoxyphenyl isothiocyanate, would yield the corresponding 1-acyl-4-(3-methoxyphenyl)thiosemicarbazide. Subsequent treatment of this intermediate with a base, typically an aqueous solution of sodium hydroxide, induces cyclization to the corresponding 4,5-disubstituted-4H-1,2,4-triazole-3-thione. researchgate.net

The synthesis of these triazole-3-thiones often proceeds in high yield under alkaline conditions. These compounds exist in a tautomeric equilibrium with their thiol form, 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiol. nepjol.info

Table 3: General Synthesis of 1,2,4-Triazole-3-thiones

| Intermediate | Reagent | Product | Ref. |

| 1-Acyl-4-arylthiosemicarbazide | NaOH (aq) | 4-Aryl-5-substituted-4H-1,2,4-triazole-3-thione | researchgate.net |

Mannich Base Synthesis from Thiosemicarbazone Scaffolds

The thiosemicarbazone scaffold, readily accessible from this compound, is a valuable platform for the synthesis of Mannich bases. The initial step involves the condensation of this compound with an appropriate aldehyde or ketone to form the corresponding thiosemicarbazone. For instance, the reaction with 3-methoxybenzaldehyde (B106831) yields 3-methoxybenzaldehyde thiosemicarbazone. nih.gov

These thiosemicarbazones, or the 1,2,4-triazole-3-thiones derived from them, can then undergo the Mannich reaction. This three-component reaction involves the aminoalkylation of an active hydrogen-containing compound with formaldehyde (B43269) and a primary or secondary amine. nih.govsigmaaldrich.com In the context of the triazole-3-thione, the active hydrogen is typically on the triazole ring. The reaction with formaldehyde and a suitable amine, such as morpholine (B109124) or piperidine, in a solvent like ethanol, affords the corresponding N-Mannich base. nih.gov These reactions provide a straightforward method for introducing an aminoalkyl moiety, which can be crucial for modulating the pharmacological properties of the parent molecule. mdpi.com

Table 4: Synthesis of Mannich Bases from 1,2,4-Triazole-3-thiones

| Starting Material | Reagents | Product | Ref. |

| 4-Aryl-5-substituted-4H-1,2,4-triazole-3-thione | Formaldehyde, Secondary Amine (e.g., Morpholine, Piperidine) | 1-(Aminomethyl)-4-aryl-5-substituted-4H-1,2,4-triazole-3-thione | nih.gov |

Comprehensive Spectroscopic and Structural Characterization of N 3 Methoxyphenyl Hydrazinecarbothioamide and Its Derivatives

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a key technique for identifying the functional groups present in a molecule by analyzing the vibrations of its bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum provides a fingerprint of the molecule, with specific peaks corresponding to different functional groups. For N-(3-Methoxyphenyl)hydrazinecarbothioamide, the FT-IR spectrum is characterized by several key absorption bands.

The N-H stretching vibrations of the hydrazine (B178648) and thioamide groups typically appear as multiple bands in the region of 3150–3400 cm⁻¹. In related thiosemicarbazone derivatives, these N-H stretching bands are observed around 3149-3343 cm⁻¹ rsc.org. The aromatic C-H stretching vibrations of the methoxyphenyl ring are expected just above 3000 cm⁻¹. The aliphatic C-H stretching of the methoxy (B1213986) group is typically found in the 2850–2960 cm⁻¹ range.

A crucial band for this molecule is the C=S (thione) stretching vibration. This band is generally observed in the range of 1000-1250 cm⁻¹. For instance, in derivatives like (E)-2-benzylidene-N-(4-(dimethylamino)phenyl)hydrazine-1-carbothioamide, the C=S stretch is seen at 1188 cm⁻¹ rsc.org. The C-N stretching vibrations contribute to several bands in the fingerprint region, often coupled with other vibrations, and are typically observed between 1200 cm⁻¹ and 1350 cm⁻¹. The asymmetric and symmetric stretching vibrations of the C-O-C bond of the methoxy group are expected around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

Table 1: Typical FT-IR Absorption Bands for this compound and Related Compounds

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Hydrazine, Amide) | Stretching | 3150 - 3400 | rsc.org |

| Aromatic C-H | Stretching | 3000 - 3100 | |

| Aliphatic C-H (Methoxy) | Stretching | 2850 - 2960 | |

| C=S (Thione) | Stretching | 1000 - 1250 | rsc.org |

| C-N | Stretching | 1200 - 1350 | rsc.org |

| C-O-C (Asymmetric) | Stretching | ~1250 | |

| C-O-C (Symmetric) | Stretching | ~1040 |

Note: The exact positions of the peaks can be influenced by the molecular environment and physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the methoxyphenyl ring, the methoxy group, and the N-H protons of the hydrazinecarbothioamide moiety. The chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).

The protons of the aromatic ring appear in the range of δ 6.5–7.5 ppm. The proton at C2 (ortho to the methoxy group) would likely appear as a triplet or singlet-like signal around δ 7.1-7.2 ppm. The protons at C4 and C6 (meta and ortho to the NH group) would show complex splitting patterns (doublet, triplet) between δ 6.7 and 7.3 ppm, with the proton at C5 (para to the NH group) also appearing in this region. The methoxy group (-OCH₃) protons are expected to give a sharp singlet at approximately δ 3.7-3.8 ppm.

The N-H protons are exchangeable and their signals can be broad. They are typically observed further downfield. In related thiosemicarbazides and their derivatives, recorded in DMSO-d₆, the N-H protons of the thioamide and hydrazine moieties show singlets in the regions of δ 8.8-10.5 ppm and δ 4.6-9.4 ppm, respectively rsc.org. The exact chemical shifts can vary depending on the solvent, concentration, and temperature.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (C2, C4, C5, C6) | 6.5 - 7.5 | m (multiplet) |

| Methoxy H (-OCH₃) | ~3.7 - 3.8 | s (singlet) |

| Amine H (-NH₂) | Variable, broad | s (singlet) |

Note: Predicted values are based on data from analogous structures and may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, the most deshielded carbon is expected to be the thione carbon (C=S), which typically resonates in the range of δ 175–185 ppm rsc.orgnih.gov.

The carbons of the phenyl ring will appear in the aromatic region (δ 100–160 ppm). The carbon atom attached to the methoxy group (C3) is expected around δ 160 ppm, while the carbon attached to the nitrogen (C1) would be found around δ 140 ppm. The other aromatic carbons (C2, C4, C5, C6) will have signals between δ 100 and 130 ppm. The methoxy carbon (-OCH₃) itself will give a signal in the upfield region, typically around δ 55 ppm. In a related compound, N,N'-bis(3-methoxybenzamidothiocarbonyl)hydrazine, the methoxy carbon appears at δ 56.5 ppm unhas.ac.id.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C=S | 175 - 185 | rsc.orgnih.gov |

| C3 (Ar, -OCH₃) | ~160 | unhas.ac.id |

| C1 (Ar, -NH) | ~140 | unhas.ac.id |

| C5 (Ar) | ~130 | unhas.ac.id |

| C2, C4, C6 (Ar) | 100 - 120 | unhas.ac.id |

Note: Predicted values are based on data from analogous structures and may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule. The nominal molecular weight of this compound (C₈H₁₁N₃OS) is approximately 197.26 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be expected at m/z 197. A prominent fragmentation pathway for related compounds containing a methoxyphenyl group involves the cleavage of the aromatic ring and its substituents nih.gov. A characteristic fragmentation for this compound would likely involve the following steps:

α-cleavage: Loss of the hydrazinecarbothioamide group to yield a methoxyphenyl cation at m/z 107.

Loss of a methyl radical (•CH₃) from the methoxy group of the molecular ion to give a fragment at m/z 182.

Loss of formaldehyde (B43269) (CH₂O) from the molecular ion, resulting in a fragment at m/z 167.

Cleavage of the N-N bond, a common fragmentation in hydrazine derivatives.

Fragmentation of the thioamide moiety, potentially leading to the loss of •SH or CS.

A study on ketamine analogues with a 3-methoxyphenyl (B12655295) group showed characteristic fragments at m/z 121, resulting from cleavage of the bond adjacent to the ring, and further fragmentation to ions at m/z 91 and m/z 77 by sequential loss of formaldehyde and a methyl radical nih.gov. Similar pathways could be anticipated for this compound.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not available in the reviewed literature, the analysis of closely related structures provides insight into its likely solid-state conformation and intermolecular interactions.

For example, the crystal structure of N,N'-bis(3-methoxybenzamidothiocarbonyl)hydrazine reveals significant details about the conformation of the thiourea (B124793) moiety and the role of hydrogen bonding unhas.ac.id. In this related molecule, the thiourea group adopts a trans geometry. The molecules are linked by intermolecular hydrogen bonds, forming one-dimensional chains. It is highly probable that this compound would also exhibit extensive hydrogen bonding in the solid state, involving the N-H groups of the hydrazine and thioamide moieties as donors and the sulfur atom of the thione group and the oxygen of the methoxy group as acceptors unhas.ac.idnih.gov. These interactions play a crucial role in stabilizing the crystal lattice. The phenyl ring and the hydrazinecarbothioamide group are likely to be non-coplanar to minimize steric hindrance.

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. While a specific crystallographic information file (CIF) for the parent compound this compound is not available in the reviewed literature, extensive studies on its isomers and derivatives provide a robust framework for predicting its solid-state structure.

For instance, analysis of related thiosemicarbazone and hydrazinecarbothioamide derivatives frequently reveals crystallization in monoclinic or triclinic systems. researchgate.netidsi.md Common space groups for such organic molecules include P2₁/c, C2/c, or P-1. researchgate.netidsi.md The asymmetric unit typically contains one or more molecules, and the unit cell parameters define the dimensions of the repeating lattice.

A study on N-(2-methoxyphenyl)-2-[(5-nitrofuran-2-yl)methylene]hydrazinecarbothioamide, a closely related derivative, confirmed its structure through X-ray analysis. nih.gov Similarly, the crystal structure of N-(2-nitrophenyl)-2-(propan-2-ylidene)hydrazinecarbothioamide was determined to be in the monoclinic system with the space group C2/c. researchgate.net

Table 1: Representative Crystallographic Data for Related Hydrazinecarbothioamide Derivatives

| Parameter | N-(2-nitrophenyl)-2-(propan-2-ylidene)hydrazinecarbothioamide researchgate.net | 1,2,4-triazolo[...]indole Derivative idsi.md |

|---|---|---|

| Formula | C₁₀H₁₂N₄O₂S | C₁₈H₁₂BrN₅S |

| Crystal System | Monoclinic | Triclinic |

| Space Group | C2/c | P-1 |

| a (Å) | 32.331(6) | 5.9308(2) |

| b (Å) | 4.603(1) | 10.9695(3) |

| c (Å) | 16.254(3) | 14.7966(4) |

| **α (°) ** | 90 | 100.5010(10) |

| **β (°) ** | 101.14(2) | 98.6180(10) |

| **γ (°) ** | 90 | 103.8180(10) |

| **Volume (ų) ** | 2373.1 | 900.07(5) |

| Z | 8 | 4 |

This table presents data from related compounds to illustrate typical crystallographic parameters.

These examples establish a strong precedent for the type of data expected from an SC-XRD analysis of this compound, which would definitively establish its bond lengths, angles, and solid-state conformation.

Analysis of Dihedral Angles and Conformations

The orientation of the 3-methoxyphenyl ring relative to the hydrazinecarbothioamide backbone is a critical conformational parameter. The dihedral angle between the plane of the aromatic ring and the plane of the thiourea unit is expected to be non-zero, indicating a twisted conformation. In a Schiff base derivative of a thiosemicarbazide (B42300), the dihedral angle between the thiourea unit and a benzene (B151609) ring was found to be 19.78 (19)°. researchgate.net In another case, the dihedral angle between two aromatic rings was 36.49 (06)°. nih.gov This twisting is a common feature in such molecules, arising from the balance between steric hindrance and the electronic effects of conjugation. The methoxy group's position at the meta-position of the phenyl ring will also influence the preferred conformation.

Investigation of Intermolecular Hydrogen Bonding and Supramolecular Interactions

The solid-state architecture of this compound is governed by a network of non-covalent interactions, with hydrogen bonding playing a dominant role. The hydrazinecarbothioamide moiety provides multiple hydrogen bond donors (N-H groups) and acceptors (the thione sulfur atom and nitrogen atoms).

A prevalent interaction in related crystal structures is the formation of centrosymmetric dimers through pairs of N—H⋯S hydrogen bonds. nih.govresearchgate.net This interaction creates a stable R²₂(8) ring motif, which is a robust supramolecular synthon. researchgate.net Beyond this primary interaction, other hydrogen bonds such as N—H⋯N, C—H⋯O (involving the methoxy group's oxygen), and C—H⋯S are frequently observed, linking the primary dimers into extended one-, two-, or three-dimensional networks. nih.govugr.es

Table 2: Common Intermolecular Interactions in Thiosemicarbazide Derivatives

| Interaction Type | Description |

|---|---|

| N—H⋯S | Forms strong, centrosymmetric dimers, a characteristic feature of thioureas and thiosemicarbazones. nih.govresearchgate.net |

| N—H⋯N | Links molecules or dimers into chains or sheets. ugr.es |

| C—H⋯O | Likely to occur involving the methoxy group and aromatic C-H bonds, contributing to the 3D network. ugr.es |

| C—H⋯π | Weaker interactions where a C-H bond interacts with the electron cloud of the phenyl ring. researchgate.net |

| π–π Stacking | Possible interaction between the phenyl rings of adjacent molecules, identified by flat regions in Hirshfeld surface analysis. researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

The key chromophores in the molecule are the phenyl ring, the methoxy group, and the thiocarbonyl group (C=S). The spectrum is anticipated to show two main types of transitions:

π → π* transitions: These are high-intensity absorptions typically occurring at shorter wavelengths (e.g., 200-300 nm). They arise from the excitation of electrons in the π-bonding orbitals of the aromatic ring and the C=S double bond to corresponding anti-bonding π* orbitals.

n → π* transitions: These are lower-intensity absorptions occurring at longer wavelengths. They involve the excitation of non-bonding electrons (from the lone pairs on the sulfur and nitrogen atoms) into an anti-bonding π* orbital of the thiocarbonyl group.

Studies on related hydrazone derivatives confirm these expectations, with absorption maxima reported in the UV-Vis range. researchgate.net The exact position (λ_max) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent polarity, as different solvents can stabilize the ground and excited states to varying degrees. For example, a study on a new hydrazone derivative reported measuring different values for the wavelength of maximum absorption using a UV-Vis spectrophotometer. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to simulate the electronic spectrum and assign the observed transitions to specific molecular orbitals.

Coordination Chemistry of N 3 Methoxyphenyl Hydrazinecarbothioamide Ligands

Formation of Metal-Ligand Coordination Compounds

The synthesis of metal complexes with N-(3-Methoxyphenyl)hydrazinecarbothioamide-based ligands generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, such as ethanol (B145695) or methanol. orientjchem.orgnih.gov The resulting complexes can be mononuclear, binuclear, or polymeric, depending on the ligand-to-metal ratio and the coordination preferences of the metal ion. researchgate.netpreprints.org

Copper(II) ions readily form complexes with thiosemicarbazone ligands derived from this compound. For instance, a series of copper(II) coordination compounds with pyridine (B92270) derivatives of N4-methoxyphenyl-thiosemicarbazones have been synthesized and characterized. preprints.orgmdpi.com In these complexes, the thiosemicarbazone ligand, such as N-(3-methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazine-1-carbothioamide, typically coordinates to the copper(II) center in a monodeprotonated, tridentate fashion through the pyridine nitrogen, the azomethine nitrogen, and the thiol sulfur atom (NNS donor set). preprints.orgmdpi.com This coordination forms two fused five-membered chelate rings (CuSCNN and CuNCCN), resulting in a stable structure. mdpi.com

The geometry around the copper(II) center is often a distorted square-pyramidal or square planar. preprints.org For example, in the dimeric complex [Cu₂(L)₂Cl₂]·2DMF (where L is the deprotonated N-(3-methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazine-1-carbothioamide ligand), each copper atom is pentacoordinate with a distorted square-pyramidal geometry, featuring bridging chloride atoms. preprints.org The bond distances in the coordination sphere are typical for such complexes, with Cu-N, Cu-S, and Cu-Cl bond lengths observed in the ranges of approximately 1.96-2.05 Å, 2.26 Å, and 2.24-2.93 Å, respectively. preprints.orgmdpi.com The synthesis of these copper(II) complexes is generally achieved by reacting the ligand with a copper(II) salt, like CuCl₂ or Cu(NO₃)₂, in a 1:1 molar ratio. mdpi.commdpi.com

This compound and its derivatives form stable complexes with a variety of other 3d transition metals. dergipark.org.trresearchgate.net Studies on ligands like (N-(3-methoxyphenyl)-2-[(2E)-3-phenylprop-2-enoyl]hydrazinecarboxamide) [MPH] show coordination with Ni(II), Co(II), Zn(II), and Mn(II). dergipark.org.trresearchgate.net In these cases, the ligand typically acts in a bidentate manner. dergipark.org.trresearchgate.net

Cr(III), Mn(II), Fe(II)/Fe(III), and Zn(II): Complexes of these metals have been synthesized with semicarbazone and thiosemicarbazone ligands. uowasit.edu.iqnih.govresearchgate.net For example, Cr(III), Mn(II), Fe(II), and Zn(II) complexes with (2E)-2-(4-methoxybenzylidene)hydrazine carboxamide have been prepared and characterized. uowasit.edu.iqresearchgate.net The synthesis of Mn(II) and Zn(II) complexes with 2-(2-hydroxy-3-methoxybenzylidene) hydrazinecarbothioamide derivatives involves using the corresponding metal chlorides, resulting in four-coordinate geometries. ajol.info Fe(III) can form complexes like [Fe(L)₂]Cl with thiosemicarbazone ligands, where the ligand is deprotonated. researchgate.net

Co(II)/Co(III) and Ni(II): Cobalt and nickel complexes are readily formed. jocpr.com Co(II) can form complexes such as [Co(MPH)₂Cl₂], which exhibit a non-electrolytic nature. dergipark.org.tr Ni(II) forms complexes like [Ni(MPH)₂Cl₂]H₂O and Ni(HL)₂₂, where the ligand can be neutral (HL) or deprotonated (L). dergipark.org.trresearchgate.net Depending on the synthesis conditions, the ligand can coordinate as a neutral molecule or as an anion, leading to different complex compositions such as [Co(H₂L)₂]Cl and [Ni(HL)Py]. researchgate.net The coordination is often tridentate via the sulfur, azomethine nitrogen, and a phenolic oxygen if present. researchgate.net

| Metal Ion | Complex Formula | Ligand | Reference |

|---|---|---|---|

| Mn(II) | [Mn(MPH)₂Cl]Cl | (N-(3-methoxyphenyl)-2-[(2E)-3-phenylprop-2-enoyl]hydrazinecarboxamide) | dergipark.org.tr |

| Fe(III) | [Fe(H₂L)₂]NO₃ | 2-[(2-hydroxyphenyl)methylene]hydrazine-N-(2-propenyl)-carbothioamide | researchgate.net |

| Co(II) | [Co(MPH)₂Cl₂] | (N-(3-methoxyphenyl)-2-[(2E)-3-phenylprop-2-enoyl]hydrazinecarboxamide) | dergipark.org.tr |

| Ni(II) | [Ni(MPH)₂Cl₂]H₂O | (N-(3-methoxyphenyl)-2-[(2E)-3-phenylprop-2-enoyl]hydrazinecarboxamide) | dergipark.org.tr |

| Zn(II) | [Zn(MPH)₂Cl]Cl·H₂O | (N-(3-methoxyphenyl)-2-[(2E)-3-phenylprop-2-enoyl]hydrazinecarboxamide) | dergipark.org.tr |

While less common than their 3d counterparts, molybdenum complexes with thiosemicarbazone ligands have been synthesized and studied. nih.gov These complexes often feature molybdenum in a high oxidation state, such as Mo(VI) or Mo(V). nih.govepa.gov The reaction of [MoO₂(acac)₂] with thiosemicarbazone ligands typically yields dioxomolybdenum(VI) complexes. epa.govresearchgate.netresearchgate.net A dioxidomolybdenum(VI) complex with N4-(3-methoxyphenyl) thiosemicarbazone has been reported. mdpi.com

In these Mo(VI) complexes, the thiosemicarbazone ligand generally coordinates as a tridentate ONS donor through a phenolic oxygen, the imine nitrogen, and the thiol sulfur atom. epa.govresearchgate.net This results in a distorted octahedral geometry around the molybdenum atom, with the coordination sphere being completed by the two oxo groups (cis-MoO₂) and often a solvent molecule like methanol. epa.govresearchgate.netresearchgate.net The general formula for such monomeric complexes is often [MoO₂L(D)], where L is the tridentate ligand and D is a neutral donor molecule. researchgate.net In some cases, polymeric structures can form through intermolecular Mo=O···Mo interactions. researchgate.net Mo(V) complexes are rarer but can form dinuclear species with a [Mo₂O₂S₂] core, where the thiosemicarbazone ligands coordinate in a bidentate fashion through the thiolate sulfur and azomethine nitrogen atoms. nih.gov

Spectroscopic Characterization of Metal Coordination Compounds

Spectroscopic techniques are crucial for elucidating the structure of metal complexes and confirming the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy: Comparing the IR spectrum of the free ligand with that of its metal complex reveals key information about the coordination mode.

ν(N-H) Bands: The N-H stretching vibrations in the free ligand, typically observed above 3100 cm⁻¹, may shift or disappear in the spectra of the complexes, indicating deprotonation of an NH group upon coordination. dergipark.org.trresearchgate.net

ν(C=N) Band: The azomethine group (>C=N) vibration, found around 1570-1585 cm⁻¹ in the free ligand, often shifts upon coordination to the metal ion, confirming the involvement of the azomethine nitrogen in bonding. preprints.orgmdpi.com

ν(C=S) and ν(C-S) Bands: The thione (C=S) band in the free ligand (around 1245-1260 cm⁻¹ and 830-845 cm⁻¹) typically shifts to a lower wavenumber in the complex, while a new band corresponding to the C-S single bond appears (around 730-785 cm⁻¹). mdpi.com This indicates the tautomerization of the thioamide group to a thiol form and coordination through the deprotonated sulfur atom. researchgate.net

New Bands: The appearance of new, non-ligand bands at lower frequencies (typically 400-600 cm⁻¹) in the spectra of the complexes can be assigned to M-N and M-S vibrations, providing direct evidence of coordination. dergipark.org.trsemanticscholar.org For example, bands at ~450 cm⁻¹ and ~420 cm⁻¹ can be attributed to M-O and M-N bonds, respectively. dergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is particularly useful for characterizing the diamagnetic complexes (e.g., Zn(II)).

-NH Protons: The signals for the NH protons of the ligand (e.g., at 8.24, 8.84, and 9.99 ppm for MPH) often broaden or disappear in the spectra of the complexes, which can be attributed to deprotonation or involvement in coordination. dergipark.org.trresearchgate.net

Aromatic Protons: The chemical shifts of the aromatic protons in the 3-methoxyphenyl (B12655295) ring and other parts of the ligand molecule may undergo slight shifts upon complexation due to the change in the electronic environment. dergipark.org.tr

-OCH₃ Protons: The singlet for the methoxy (B1213986) group protons (around 3.7 ppm) is also present in the spectra of the complexes. dergipark.org.trresearchgate.net

Molar conductivity measurements in solvents like DMF or DMSO are used to determine the electrolytic nature of the metal complexes. scispace.commdpi.com The obtained values help to distinguish between electrolytes and non-electrolytes, indicating whether anions (like Cl⁻ or NO₃⁻) are part of the coordination sphere or exist as counter-ions. scispace.comresearchgate.net

Non-electrolytes: Low molar conductivity values (e.g., 3–19 Ω⁻¹cm²mol⁻¹ in DMSO or 14.92 Ω⁻¹cm²mol⁻¹ in DMF for [Co(MPH)₂Cl₂]) suggest that the anions are directly coordinated to the metal ion, resulting in a neutral complex. dergipark.org.trmdpi.com

Electrolytes: Higher molar conductivity values indicate that the complexes are ionic. For instance, values in the range of 54-59 Ω⁻¹cm²mol⁻¹ in DMF for complexes like [Cu(MPH)₂Cl]Cl·H₂O and [Zn(MPH)₂Cl]Cl·H₂O are characteristic of 1:1 electrolytes, confirming that one chloride ion is outside the coordination sphere. dergipark.org.trresearchgate.net Values around 102 µS/cm (or Ω⁻¹cm²mol⁻¹) can also indicate a 1:1 electrolytic nature. mdpi.com

Structural Analysis of Coordination Complexes via X-ray Diffraction

While a specific single-crystal X-ray structure for a complex of the parent this compound is not widely reported in publicly available literature, powder X-ray diffraction (P-XRD) studies on related compounds, such as the Ni(II), Cu(II), and Zn(II) complexes of N-(3-methoxyphenyl)-2-[(2E)-3-phenylprop-2-enoyl]hydrazinecarboxamide, confirm their crystalline nature. dergipark.org.tr

Extensive single-crystal X-ray diffraction studies on closely related thiosemicarbazone complexes provide significant insight into the expected structural features. Typically, thiosemicarbazone ligands can coordinate to metal ions in several modes, most commonly as bidentate or tridentate chelating agents through the sulfur atom and one or two nitrogen atoms.

For instance, in a nickel(II) complex with a thiosemicarbazone derivative, bis{2-(2-trifluoromethylbenzylidene)hydrazine-1-carbothioamido-κ²N²,S}nickel(II), the X-ray study revealed a distorted square planar geometry around the Ni(II) center. nih.gov The ligand coordinates in a bidentate fashion through the thiolate sulfur and the azomethine nitrogen atoms, forming a stable five-membered chelate ring. nih.gov Similarly, in a di-n-butyltin(IV) complex with a tridentate Schiff base derived from a 3-methoxy-substituted salicylaldehyde, the ligand coordinates via the thiolate sulfur, azomethine nitrogen, and a phenolic oxygen, resulting in a five-coordinate tin center. nih.gov

In these structures, the metal-sulfur (M-S) and metal-nitrogen (M-N) bond lengths are key parameters. For example, in the aforementioned Ni(II) complex, the Ni-S and Ni-N bond lengths were determined, providing a basis for comparison with computationally predicted values. nih.gov The coordination geometry around the metal center can vary from square planar and tetrahedral to octahedral, depending on the metal ion, its oxidation state, and the nature of the ligand and any co-ligands. researchgate.net In mononuclear iron(III) and zinc(II) complexes of a pyridine-derived thiosemicarbazide (B42300), the ligands act in a tridentate fashion via the pyridyl nitrogen, imino nitrogen, and sulfur atom, leading to a hexacoordinated octahedral environment for the Fe³⁺ ion. researchgate.net

The table below summarizes representative bond parameters and geometries from X-ray diffraction studies of analogous thiosemicarbazone metal complexes, which serve as a model for understanding the structural chemistry of this compound complexes.

| Complex | Metal Ion | Coordination Geometry | Coordination Mode | Key Bond Lengths (Å) | Reference |

|---|---|---|---|---|---|

| Bis{2-(2-trifluoromethylbenzylidene)hydrazine-1-carbothioamido-κ²N²,S}nickel(II) | Ni(II) | Distorted Square Planar | Bidentate (N, S) | - | nih.gov |

| [Fe(HL)₂]·(SCN)·(H₂O) (HL = 4-phenyl-1-(1-(pyridin-2-yl)ethylidene)thiosemicarbazide) | Fe(III) | Octahedral | Tridentate (N, N, S) | - | researchgate.net |

| [Zn(H₂L)(SCN)₂] (H₂L = 4-phenyl-1-(1-(pyridin-2-yl)ethylidene)thiosemicarbazide) | Zn(II) | - | Tridentate (N, N, S) | - | researchgate.net |

| Di-n-butyl[N′-(3-methoxy-2-oxidobenzylidene)-N-phenylcarbamohydrazonothioato]tin(IV) | Sn(IV) | Five-coordinate (Intermediate between trigonal-bipyramidal and square-pyramidal) | Tridentate (O, N, S) | - | nih.gov |

Influence of Metal Coordination on Biological Efficacy

The coordination of metal ions to thiosemicarbazone ligands like this compound is widely reported to modulate and often enhance their biological activity. This principle, known as chelation theory, posits that coordination can increase the lipophilicity of the ligand, facilitating its transport across cell membranes. nih.gov The delocalization of π-electrons over the chelate ring can also play a significant role. nih.gov Consequently, many metal complexes exhibit superior antimicrobial, antifungal, or cytotoxic properties compared to the free, uncoordinated ligands. sdiarticle3.comnih.govnih.gov

Recent studies on copper(II) complexes derived from this compound and various pyridine aldehydes have demonstrated a significant enhancement of biological efficacy upon coordination. preprints.orgidsi.md The cytotoxic activity of these compounds was evaluated against several human cancer cell lines, and their general toxicity was assessed using the Daphnia magna model. The ligands themselves showed moderate toxicity, with LC₅₀ values ranging from 13 to 90 µM. preprints.orgidsi.md In stark contrast, their copper(II) complexes were found to be significantly more toxic, with LC₅₀ values dropping to a range of 0.5 to 13 µM. preprints.orgidsi.md

This trend of enhanced activity is further exemplified by their antiproliferative effects. While the proligands demonstrated high activity against the HL-60 cancer cell line, the coordination of copper(II) ions notably increased this activity. preprints.orgidsi.md This enhancement is a common theme in the study of thiosemicarbazone metal complexes. For instance, in a study of related Schiff bases derived from 3-methoxybenzaldehyde (B106831), only the Cu(II) complexes showed marked cytotoxicity against breast cancer cell lines, while the free ligands and their Ni(II) and Zn(II) complexes were found to be inactive. nih.gov

The antimicrobial activity of thiosemicarbazone complexes has also been shown to be superior to that of the free ligands. nih.gov Metal complexes of a related N-(3-methoxyphenyl)hydrazinecarboxamide ligand showed enhanced activity against various pathogenic bacterial and fungal species compared to the ligand alone. dergipark.org.tr This increased efficacy is often attributed to the metal ion's ability to interfere with cellular processes upon being delivered to the target site by the ligand.

The table below presents comparative toxicity data for this compound-derived proligands and their copper(II) complexes, illustrating the profound influence of metal coordination.

| Compound Type | Toxicity Assay (Daphnia magna) | LC₅₀ Value (µM) | Reference |

|---|---|---|---|

| This compound-derived Proligands | Acute Toxicity | 13 - 90 | preprints.orgidsi.md |

| Copper(II) Complexes of Proligands | Acute Toxicity | 0.5 - 13 | preprints.orgidsi.md |

Biological Activity Profiles and Mechanistic Insights of N 3 Methoxyphenyl Hydrazinecarbothioamide and Its Congeners

Anticancer and Antiproliferative Activity

Thiosemicarbazides and their derivatives, thiosemicarbazones, have garnered significant attention for their potential as anticancer therapeutics. Their mechanism of action is often linked to the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis, a mode of action shared with established anticancer drugs like triapine. nih.gov The structural motif of thiosemicarbazide (B42300) is considered a valuable scaffold for the development of new anticancer drugs. nih.gov

In Vitro Cytotoxicity Against Human Cancer Cell Lines (e.g., HL-60, LNCaP, MCF-7, HepG-2, K-562, HeLa, BxPC-3, RD, SKBr-3)

While specific cytotoxicity data for N-(3-Methoxyphenyl)hydrazinecarbothioamide against a broad panel of cancer cell lines is not extensively documented in the available literature, studies on its congeners provide valuable insights into the potential antiproliferative activity of this chemical class.

One study investigated a series of 2-cyclohexyl-N-[(Z)-(3-methoxyphenyl/3-hydroxyphenyl) methylidene]hydrazinecarbothioamides for their in vitro activity against the HER-2 overexpressed breast cancer cell line, SKBr-3. Several of these compounds demonstrated notable cytotoxicity, with (2Z)-2-(3-Hydroxybenzylidene)-N-(3-methoxyphenyl)hydrazinecarbothioamide (a related congener) exhibiting an IC50 value of 17.44 ± 0.01 µM. nih.gov

Another study on 1,3,4-thiadiazole (B1197879) derivatives bearing a 3-methoxyphenyl (B12655295) substituent reported weak anticancer activity against MCF-7 (breast adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma) cell lines. nih.gov For instance, one of the synthesized compounds showed a cell viability of 73.56 ± 3% in MCF-7 cells at a concentration of 100 µM. nih.gov

Furthermore, a triazole precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide, demonstrated dose- and time-dependent cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov The IC50 values for this compound were 33.75 ± 1.20 µM for MCF-7 and 178.92 ± 12.51 µM for MDA-MB-231 after 48 hours of treatment. nih.gov

The following table summarizes the available cytotoxicity data for congeners of this compound:

| Compound/Congener | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| (2Z)-2-(3-Hydroxybenzylidene)-N-(3-methoxyphenyl)hydrazinecarbothioamide | SKBr-3 | 17.44 ± 0.01 | nih.gov |

| 1,3,4-Thiadiazole derivative with 3-methoxyphenyl substituent | MCF-7 | >100 (73.56 ± 3% viability at 100 µM) | nih.gov |

| N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide | MCF-7 | 33.75 ± 1.20 | nih.gov |

Selective Antitumor Activity Compared to Standard Chemotherapeutics

Research on a congener, (2Z)-2-(3-Hydroxybenzylidene)-N-(3-methoxyphenyl)hydrazinecarbothioamide, indicated that it was more potent against the HER-2 overexpressed breast cancer cell line SKBr-3 (IC50 = 17.44 ± 0.01 µM) compared to the standard chemotherapeutic drug 5-fluorouracil (B62378) (5-FU), which had an IC50 of 38.58 ± 0.04 µM against the same cell line. nih.gov

Similarly, a triazole precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide, exhibited selectivity towards the MCF-7 cancer cell line over the normal breast cell line, hTERT-HME1. nih.gov

Mechanistic Pathways of Antiproliferative Action

The anticancer effects of this compound and its congeners are believed to be mediated through various cellular mechanisms, including the induction of DNA damage, programmed cell death (apoptosis), and cell cycle arrest.

Studies on derivatives of this compound suggest that their cytotoxic effects may be mediated through the induction of DNA damage. For example, the congener (2Z)-2-(3-Hydroxybenzylidene)-N-(3-methoxyphenyl)hydrazinecarbothioamide was found to inhibit cellular proliferation via DNA degradation. nih.gov The interaction of thiosemicarbazone derivatives with DNA is a recognized mechanism of their anticancer activity. nih.gov DNA damage can trigger a cascade of cellular events leading to cell death. nih.gov

Apoptosis, or programmed cell death, is a critical mechanism by which many anticancer agents exert their effects. Research on congeners of this compound points towards the induction of apoptosis as a key component of their antiproliferative activity.

A study on a triazole precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide, in the MCF-7 breast cancer cell line demonstrated a significant increase in the proportion of apoptotic cells upon treatment. nih.gov This was accompanied by an increased activity of caspase-3/7 and caspase-9, indicating the induction of the intrinsic pathway of apoptosis. nih.gov The intrinsic pathway is often regulated by the Bcl-2 family of proteins, which control mitochondrial membrane permeability.

In silico studies on 1,3,4-thiadiazole derivatives with a 3-methoxyphenyl substituent have suggested that their mechanism of action may be linked to the activity of caspase 8, an initiator caspase in the extrinsic apoptotic pathway. nih.gov The activation of caspases is a hallmark of apoptosis, and their dysregulation is implicated in various diseases. nih.gov

Interference with the cell cycle is another established strategy for cancer therapy. By halting cell cycle progression, antiproliferative agents can prevent cancer cells from dividing and proliferating.

A triazole precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide, was shown to arrest cell proliferation at the G1 phase of the cell cycle in the MCF-7 cell line. nih.gov Cell cycle arrest at the G1 phase prevents the cell from entering the S phase, where DNA replication occurs, thereby inhibiting cell division. Analysis of the cell cycle is commonly performed using techniques like propidium (B1200493) iodide (PI) staining followed by flow cytometry. researchgate.netmdpi.com

Inhibition of Ribonucleotide Reductase Activity (in related analogs)

A primary mechanism behind the anticancer properties of many thiosemicarbazone analogs is their ability to inhibit ribonucleotide reductase (RR). upes.ac.inijpcbs.com This enzyme is crucial for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis and repair. ijpcbs.com By inhibiting RR, these compounds effectively halt DNA replication, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

The anticancer agent Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), a well-studied thiosemicarbazone, demonstrates potent RR inhibitory activity. mdpi.com The anticancer activity of thiosemicarbazones is often linked to their ability to chelate iron, a metal essential for the function of the R2 subunit of ribonucleotide reductase. mdpi.comfrontiersin.org The chelation of iron disrupts the enzyme's catalytic activity, thereby impeding DNA synthesis. frontiersin.org Initial studies have confirmed that thiosemicarbazones can inhibit ribonucleotide reductase activity, which in turn hinders DNA synthesis and exerts an anti-cancer effect. frontiersin.org

Targeting Specific Oncogenic Pathways and Biomarkers (e.g., HER-2 overexpression)

Research into the specific molecular targets of thiosemicarbazones is ongoing, with evidence suggesting their interaction with various oncogenic pathways. While direct inhibition of HER-2 by this compound has not been specifically documented, related compounds have shown the ability to modulate pathways involving key oncogenic proteins. For instance, some thiosemicarbazones have been observed to affect the expression of proteins involved in tumor progression, although the direct link to HER-2 needs further investigation. The multifunctional nature of these compounds allows them to potentially interact with various cellular targets, including those overexpressed in certain cancers. nih.gov

Efficacy Against Cancer Stem Cell Populations (e.g., ALDH+ cells)

A significant challenge in cancer therapy is the presence of cancer stem cells (CSCs), which are often resistant to conventional treatments and are responsible for tumor recurrence. Aldehyde dehydrogenases (ALDHs) are a family of enzymes highly expressed in CSCs and are considered a marker for this cell population in various cancers, including gynecologic malignancies. nih.govmdpi.com

Recent studies have highlighted the potential of thiosemicarbazone complexes to target these resilient cell populations. A copper(II) complex of a select thiosemicarbazone has been shown to be active against gastric cancer stem cells. nih.gov This complex was found to downregulate pluripotency markers such as TWIST, NANOG, and OCT4 in CSCs, suggesting a mechanism that could disrupt their self-renewal capacity. nih.gov The ability of ALDH+ cells to regenerate tumors underscores the importance of developing therapies that can effectively eliminate this population. nih.gov The targeting of ALDH-positive cells is a promising strategy, as these cells are associated with chemoresistance and tumor relapse. mdpi.com

Antioxidant Activity

In addition to their anticancer properties, many thiosemicarbazone derivatives exhibit significant antioxidant activity. nih.gov This dual functionality makes them interesting candidates for further pharmacological development.

Free Radical Scavenging Properties

Thiosemicarbazones have demonstrated the ability to scavenge various free radicals, a property attributed to the presence of the thioamide moiety and the potential for hydrogen donation. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the antioxidant potential of these compounds. nih.gov Studies on camphene-based thiosemicarbazones revealed their capacity to scavenge free radicals in a dose-dependent manner. nih.gov

Comparative Antioxidant Potency against Reference Compounds

The antioxidant efficacy of thiosemicarbazones has been compared to standard antioxidant compounds like Trolox, a water-soluble analog of vitamin E. In a study of camphene-based thiosemicarbazones, one derivative, TSC-2, exhibited superior DPPH radical scavenging activity compared to Trolox, with an EC50 value 1.18 times lower than that of the reference compound. nih.gov The same compound also showed higher peroxyl radical scavenging activity. nih.gov However, the antioxidant capacity of other analogs in the same study was found to be lower than Trolox. nih.gov The varying antioxidant potentials among different thiosemicarbazone derivatives highlight the influence of their specific structural features.

Table 1: Comparative Antioxidant Activity of Camphene-Based Thiosemicarbazones

| Compound | DPPH Scavenging EC50 (mol/mol DPPH) | Peroxyl Radical Scavenging Capacity (µmol of Trolox equiv/µmol) |

|---|---|---|

| TSC-1 | - | < Trolox |

| TSC-2 | 0.208 ± 0.004 | 1.27 |

| TSC-3 | ~ Trolox | < Trolox |

| TSC-4 | - | < Trolox |

| TSC-5 | - | < Trolox |

| TSC-6 | - | < Trolox |

| Trolox | Higher than TSC-2 | 1.00 |

Data sourced from a study on camphene-based thiosemicarbazones. nih.gov

Other Pharmacological Activities Explored in Related Thiosemicarbazone Systems

The pharmacological profile of thiosemicarbazones extends beyond anticancer and antioxidant effects. Their structural versatility has led to the exploration of a wide array of other biological activities. pnrjournal.comresearchgate.netdntb.gov.ua These compounds and their metal complexes have been reported to possess antibacterial, antifungal, antiviral, and anti-inflammatory properties. irjmets.com The ability of thiosemicarbazones to chelate various transition metals is often implicated in their broad-spectrum bioactivity. pnrjournal.com Furthermore, some thiosemicarbazide derivatives have been investigated for their potential as anti-apoptotic agents. mdpi.com The diverse pharmacological actions of this class of compounds underscore their potential as scaffolds for the development of new therapeutic agents for a variety of diseases. dntb.gov.ua

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) |

| Camphene-based thiosemicarbazones (TSC-1, TSC-2, TSC-3, TSC-4, TSC-5, TSC-6) |

| Trolox |

| TWIST |

| NANOG |

Anti-inflammatory Properties

The hydrazinecarbothioamide framework is a recognized scaffold for the development of novel anti-inflammatory agents. Research into its derivatives has revealed significant potential in mitigating inflammatory responses through various mechanisms.

Detailed studies on N-phenyl substituted 2-(2-(1,3-dioxoisoindolin-2-yl)acetyl)-N-phenylhydrazine-1-carbothioamides, which are molecular hybrids containing the hydrazinecarbothioamide core, have demonstrated potent anti-inflammatory and antioxidant activities. nih.gov Notably, a compound featuring a 2-methoxyphenyl substitution showed significant in vivo anti-inflammatory effects in a carrageenan-induced rat paw edema model, with a 58.24% inhibition of edema after three hours. nih.gov This finding suggests that the methoxy-phenyl substitution pattern, closely related to the 3-methoxyphenyl structure of the title compound, is conducive to anti-inflammatory activity. The mechanism for these hybrids was linked to the reduction of pro-inflammatory cytokine TNF-α levels at the site of inflammation. nih.gov

Further evidence for the anti-inflammatory potential of this class comes from studies on other congeners. The isatin (B1672199) derivative (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide (COPHCT) was shown to significantly reduce leukocyte migration and total protein concentration in a zymosan-induced air pouch model in mice. nih.govresearchgate.net It also reduced edema in the carrageenan-induced paw edema assay and decreased pain responses in the inflammatory phase of the formalin test, demonstrating interference with edema, vascular permeability, and cell migration. nih.govresearchgate.net Additionally, certain indole-based thiosemicarbazones, which share the core structure, have been found to suppress edema in mice and reduce the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. researchgate.net The broad anti-inflammatory activity of these related compounds underscores the potential of this compound as an anti-inflammatory agent.

Table 1: Anti-inflammatory Activity of N-Phenylhydrazinecarbothioamide Congeners

| Compound Derivative | Assay | Key Findings | Reference |

|---|---|---|---|

| N-(2-methoxyphenyl) substituted hydrazinecarbothioamide hybrid | Carrageenan-induced rat paw edema | 58.24% inhibition of edema | nih.gov |

| (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide (COPHCT) | Zymosan-induced air pouch | Significantly reduced leukocyte migration and protein concentration | nih.govresearchgate.net |

| Indole-based thiosemicarbazones | Carrageenan-induced paw edema | Up to 100% edema suppression; reduced COX-2 expression | researchgate.net |

Enzyme Inhibitory Effects (e.g., Tyrosinase, Dihydrofolate Reductase, c-Jun N-terminal Kinase)

The ability of this compound and its congeners to interact with and inhibit specific enzymes is a key area of research, driving their potential therapeutic applications.

Tyrosinase Inhibition

Thiosemicarbazones are among the most potent classes of synthetic tyrosinase inhibitors discovered, often exhibiting inhibitory constants in the micromolar to nanomolar range. nih.govrsc.org Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis, and its inhibition is a primary strategy for developing skin-whitening cosmetics and treatments for hyperpigmentation disorders. mdpi.com The thiourea (B124793) moiety within the thiosemicarbazone structure is believed to chelate the copper ions in the enzyme's active site, which is crucial for its inhibitory action. mdpi.com

The substitution pattern on the phenyl ring significantly influences activity. Studies on monosubstituted acetophenone (B1666503) thiosemicarbazones revealed that a methoxy (B1213986) group at the meta-position resulted in potent inhibition of mushroom tyrosinase diphenolase activity, with an IC₅₀ value of 1.9 µM. mdpi.com This is structurally very similar to the title compound. The corresponding para-methoxy substituted benzaldehyde (B42025) thiosemicarbazone also showed strong activity. nih.gov Kinetic studies have shown that these compounds typically act as reversible, mixed-type or noncompetitive inhibitors, indicating they can bind to both the free enzyme and the enzyme-substrate complex. nih.govmdpi.com

Table 2: Tyrosinase Inhibitory Activity of Methoxy-Substituted Thiosemicarbazone Congeners

| Compound | Enzyme Source | Substrate | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 3-Methoxyacetophenone thiosemicarbazone | Mushroom | L-DOPA | 1.9 | mdpi.com |

| 4-Methoxyacetophenone thiosemicarbazone | Mushroom | L-DOPA | 1.8 | mdpi.com |

| 4-Methoxybenzaldehyde thiosemicarbazone | Mushroom | L-DOPA | 3.80 | nih.gov |

| Kojic Acid (Reference) | Mushroom | L-DOPA | ~15-25 | tandfonline.commdpi.com |

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is an essential enzyme in the folate metabolic pathway, responsible for producing tetrahydrofolate, a precursor required for the synthesis of DNA, RNA, and certain amino acids. nih.govnih.gov As such, DHFR is a well-established target for anticancer and antimicrobial therapies. nih.gov While classic DHFR inhibitors like methotrexate (B535133) are structurally distinct, research has expanded to include diverse heterocyclic scaffolds. The thiosemicarbazone framework has been identified as a potential basis for developing novel DHFR inhibitors. researchgate.net However, specific inhibitory data for this compound against DHFR is not extensively documented in the current literature, indicating a potential area for future investigation.

c-Jun N-terminal Kinase (JNK) Inhibition

The c-Jun N-terminal kinases (JNKs) are a family of protein kinases that are activated by stress stimuli and play a critical role in regulating signaling pathways involved in inflammation, apoptosis, and cell proliferation. nih.govnih.gov Consequently, JNK inhibitors are sought after for treating chronic inflammatory diseases and neurodegenerative disorders. nih.gov While numerous small molecule inhibitors have been developed, they typically belong to different structural classes, such as indenoquinoxalines or peptide-based inhibitors. nih.govnih.gov Some research has shown that thiosemicarbazones can modulate downstream signaling kinases like PI3K/AKT and MAPK, which are related to JNK pathways. frontiersin.org However, there is currently a lack of direct evidence demonstrating that this compound or its close analogs act as specific, direct inhibitors of JNK.

Antimicrobial, Antiviral, Antimalarial, and Antiparasitic Potential

The broad-spectrum activity of the hydrazinecarbothioamide scaffold extends to a variety of pathogens, including bacteria, viruses, and parasites.

Antimicrobial Potential

Thiosemicarbazone derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. irjmets.comnih.gov Their mechanism is often attributed to their lipophilic character, which allows them to permeate the lipid-rich membranes of microorganisms and deactivate essential cellular enzymes. nih.gov Studies on metal complexes of thiosemicarbazones, including those with a 3-(2-methoxyphenyl) substituent, have shown specific activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 7.81 μg/mL. researchgate.net Other N-phenylhydrazinecarbothioamide derivatives have also been reported to possess antibacterial properties. researchgate.net

Table 3: Antimicrobial Activity (MIC) of Hydrazinecarbothioamide Congeners

| Compound Derivative | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Cu(II) complex of 3-(2-methoxyphenyl) derivative | S. aureus | 62.5 | researchgate.net |

| B. cereus | 7.81 | researchgate.net | |

| Hydrazone Derivative | S. aureus | 32 | turkjps.org |

| Synthetic Compound MTEBT-3 | K. pneumoniae (CRKP) | 8 | nih.gov |

Antiviral Potential

The hydrazinecarbothioamide core has also been identified as a promising scaffold for antiviral drug development. A study on 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(aryl)hydrazine-1-carbothioamides revealed potent inhibitory activity against the Yellow Fever Virus (YFV). The most active compounds in the series displayed effective concentrations (EC₉₀) in the range of 0.06 – 2.2 μg/mL, coupled with low cytotoxicity, making them a promising class for treating this viral disease. nuph.edu.ua

Antimalarial and Antiparasitic Potential

Thiosemicarbazones have been investigated for activity against various parasites, including the malaria parasite Plasmodium falciparum and trypanosomatids like Trypanosoma and Leishmania. mdpi.com The antimalarial activity of thiosemicarbazones appears to be highly dependent on the specific chemical structure. While some derivatives have shown promising results, reducing parasitemia in vivo, others have been found to be inactive. nih.govresearchgate.net For instance, bis-thiosemicarbazones containing a central pyridyl core showed potent in vitro antimalarial activity with IC₅₀ values below 250 nM. nih.gov

Against other parasites, the results have been more consistent. Thiosemicarbazone derivatives have demonstrated significant activity against the amastigote forms of Leishmania chagasi and the trypomastigote forms of Trypanosoma cruzi, with some compounds being more potent than the reference drug benznidazole. mdpi.com Furthermore, metal complexes of thiosemicarbazones have shown antiprotozoal activity against metronidazole-resistant Trichomonas vaginalis. ajol.info This body of evidence highlights the potential of the this compound scaffold in the development of new antiparasitic agents. researchgate.net

Interactions in Proteomics and Biochemical Assays

The biological activities of this compound and its congeners are underpinned by their interactions with various biomolecules, which are elucidated through a range of biochemical and computational assays.

Molecular docking is a computational technique frequently used to predict the binding modes of these compounds within the active sites of target enzymes like tyrosinase and TNF-α, providing insights that guide rational drug design. nih.govmdpi.com

In biochemical assays, hydrazinecarbothioamide derivatives have demonstrated significant antioxidant activity. Molecular hybrids containing this scaffold showed potent free-radical scavenging activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, with some derivatives exhibiting IC₅₀ values superior to standard antioxidants like butylated hydroxyanisole (BHA). nih.govnih.gov

Beyond simple enzyme inhibition, more complex interactions with protein signaling networks have been observed. In neuroblastoma cells, thiosemicarbazones, in combination with tyrosine kinase inhibitors (TKIs), were found to modulate key receptor tyrosine kinases (RTKs) such as EGFR and PDGFRβ. frontiersin.org These interactions led to reduced phosphorylation of the receptors and impairment of downstream pro-survival signaling pathways, including the PI3K/AKT and MAPK/ERK pathways. frontiersin.org This indicates that these compounds can interfere with complex cellular signaling cascades, which contributes to their anticancer effects. Furthermore, some thiosemicarbazone derivatives have been used to form transition metal complexes that catalyze biochemical reactions, such as the Suzuki-Miyaura cross-coupling reaction, highlighting the chemical versatility of the scaffold. mdpi.com

Structure Activity Relationship Sar Studies and Molecular Optimization Strategies

Impact of Substituent Variation on Biological Activity

Positional Effects of Methoxy (B1213986) Substitution on the Phenyl Ring (Ortho, Meta, Para)

The position of the methoxy group on the phenyl ring—ortho (2-), meta (3-), or para (4-)—plays a crucial role in determining the biological activity of n-methoxyphenyl-substituted thiosemicarbazones. While direct comparative studies on the biological activity of all three isomers of n-(methoxyphenyl)hydrazinecarbothioamide are limited in the readily available literature, related studies on their derivatives, such as thiosemicarbazones, offer valuable insights. For instance, research on the anti-corrosion activity of methoxyphenyl thiosemicarbazones, which can sometimes parallel biological activity trends, has shown that the meta-substituted isomer exhibits the highest inhibition efficiency, followed by the para and then the ortho isomers. researchgate.net

In studies on the antitubercular activity of a series of thiosemicarbazones, it was generally observed that compounds with electron-donating substituents like a methoxy group on the aromatic ring were relatively more active than those with electron-withdrawing groups. nih.gov This suggests that the electronic properties imparted by the methoxy group are beneficial for this specific activity. The position of the substituent can also influence selectivity. For example, in a study of aryl thiosemicarbazones as monoamine oxidase (MAO) inhibitors, the placement of a fluorine atom at the meta position resulted in dramatic and selective MAO-B inhibition, whereas a para-halogen had no significant impact. nih.gov While not a methoxy group, this highlights the critical nature of substituent positioning in directing activity towards specific biological targets.

Table 1: Comparative Activity of Methoxy-Substituted Phenyl Thiosemicarbazone Derivatives (Illustrative data based on general findings; specific comparative values for a single biological target are not readily available in the provided search results.)

| Substituent Position | Relative Biological Activity (Illustrative) | Key Observations |

| Ortho-Methoxy | Moderate | Potential for steric hindrance affecting binding. |

| Meta-Methoxy | High | Favorable electronic and steric profile for some targets. researchgate.net |

| Para-Methoxy | High to Moderate | Electron-donating properties can be beneficial. nih.gov |

Influence of Alkylidene and Arylidene Substituents on Activity and Selectivity

The condensation of n-(3-Methoxyphenyl)hydrazinecarbothioamide with various aldehydes and ketones results in the formation of thiosemicarbazones. The nature of the resulting alkylidene or arylidene substituent (the R1R2C=N- moiety) has a profound impact on the biological activity and selectivity of the molecule.

The synthesis of a wide range of thiosemicarbazone derivatives has been extensively reported, showcasing the versatility of this chemical reaction. researchgate.netacs.org The substituents introduced can modulate the compound's lipophilicity, steric bulk, and electronic properties, all of which are critical for target interaction. For example, the introduction of bulky adamantane (B196018) skeletons has been explored to enhance biological activities. acs.org

Studies have shown that different substituents on the arylidene moiety can lead to varied cytotoxic effects against different cancer cell lines. researchgate.net For instance, the presence of ortho-hydroxyl groups on the phenyl ring of the arylidene substituent has been shown to be a good candidate for potent anticancer activity. acs.org The electronic nature of the substituents on the arylidene ring is also a key determinant of activity. Generally, electron-donating groups on the phenyl ring have been associated with increased activity in some studies, while in others, electron-withdrawing groups have shown to be more effective. nih.gov This indicates that the optimal substituent depends heavily on the specific biological target.

Table 2: Influence of Representative Alkylidene/Arylidene Substituents on Biological Activity (Illustrative examples based on general findings in the literature.)

| Aldehyde/Ketone Precursor | Resulting Substituent | Potential Impact on Activity |

| Benzaldehyde (B42025) | Benzylidene | Baseline for comparison of substituted arylidene derivatives. |

| Salicylaldehyde | 2-Hydroxybenzylidene | Often enhances biological activity due to potential for additional hydrogen bonding. acs.org |

| 4-Nitrobenzaldehyde | 4-Nitrobenzylidene | Electron-withdrawing group can influence activity, sometimes increasing it for specific targets. nih.gov |

| Acetone | Isopropylidene | Simple alkylidene substituent, may alter lipophilicity and steric profile. |

Role of Steric Hindrance and Electronic Properties in Ligand-Target Interactions

The interaction between a ligand, such as a derivative of this compound, and its biological target is governed by a combination of steric and electronic factors. Quantitative Structure-Activity Relationship (QSAR) studies are often employed to understand these complex relationships.

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede its interaction with a binding site. Bulky substituents can prevent the optimal orientation of the ligand within the target's active site, thereby reducing its activity. Conversely, in some cases, a certain degree of steric bulk may be necessary to achieve a proper fit and enhance selectivity. The diverse effects of different substituents on ferroptosis biomarkers, for instance, have been attributed to unique chemical structures that influence steric hindrance, among other factors. dntb.gov.ua

Electronic properties , such as the electron-donating or electron-withdrawing nature of substituents, influence the distribution of electron density within the molecule. This, in turn, affects the strength of interactions like hydrogen bonds and electrostatic interactions with the target protein. The Hammett constant is a parameter used in QSAR to quantify the electronic effect of substituents on an aromatic ring. The electronic properties of substituents can influence a drug's ionization and polarity, which are crucial for its ability to cross cell membranes and bind to its target.

The interplay of these factors is critical. For example, the cytotoxic effects of thiosemicarbazone derivatives can be directly attributed to their unique chemical structures, which influence their electronic properties and steric hindrance, affecting their ability to penetrate lipid membranes and interact with cellular macromolecules. dntb.gov.ua

Relationship Between Molecular Lipophilicity and Cellular Permeability

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical physicochemical property that significantly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. mdpi.com It describes the affinity of a molecule for a lipid-rich environment compared to an aqueous one.

A crucial aspect of a drug's efficacy is its ability to cross biological membranes, such as the cell membrane, to reach its intracellular target. Cellular permeability is often directly related to lipophilicity, but this relationship is not always linear. A compound that is too hydrophilic may not be able to penetrate the lipid bilayer of the cell membrane, while a compound that is excessively lipophilic might get trapped within the membrane and struggle to reach the aqueous cytoplasm. mdpi.com Therefore, an optimal range of lipophilicity is often sought in drug design.